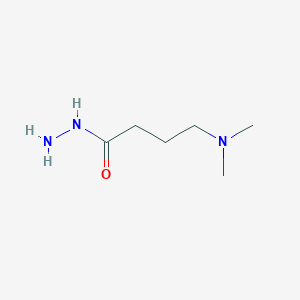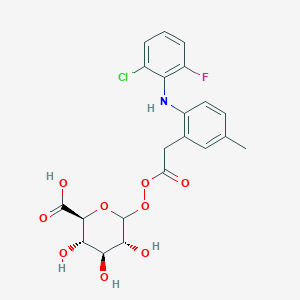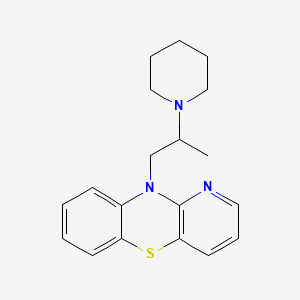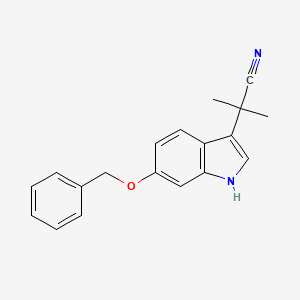
1H-Indole-3-acetonitrile, a,a-dimethyl-6-(phenylmethoxy)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Indole-3-acetonitrile, a,a-dimethyl-6-(phenylmethoxy)- is a complex organic compound with the molecular formula C19H18N2O. This compound belongs to the indole family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
Méthodes De Préparation
The synthesis of 1H-Indole-3-acetonitrile, a,a-dimethyl-6-(phenylmethoxy)- involves several steps. One common synthetic route includes the reaction of indole-3-acetonitrile with a,a-dimethyl-6-(phenylmethoxy) bromide under specific conditions. The reaction typically requires a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, resulting in the formation of the desired compound .
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of more efficient catalysts, solvents, and reaction conditions to increase yield and reduce costs.
Analyse Des Réactions Chimiques
1H-Indole-3-acetonitrile, a,a-dimethyl-6-(phenylmethoxy)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .
Applications De Recherche Scientifique
1H-Indole-3-acetonitrile, a,a-dimethyl-6-(phenylmethoxy)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemicals with specific properties.
Mécanisme D'action
The mechanism of action of 1H-Indole-3-acetonitrile, a,a-dimethyl-6-(phenylmethoxy)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the biofilm formation of certain bacteria without affecting their growth .
Comparaison Avec Des Composés Similaires
1H-Indole-3-acetonitrile, a,a-dimethyl-6-(phenylmethoxy)- can be compared with other indole derivatives such as:
Indole-3-acetonitrile: A simpler compound with similar biological activities.
Indole-3-acetic acid: A plant growth hormone with different applications in agriculture.
1H-Indole-3-acetonitrile, a,a-dimethyl-6-(phenylmethoxy)-:
Propriétés
Formule moléculaire |
C19H18N2O |
|---|---|
Poids moléculaire |
290.4 g/mol |
Nom IUPAC |
2-methyl-2-(6-phenylmethoxy-1H-indol-3-yl)propanenitrile |
InChI |
InChI=1S/C19H18N2O/c1-19(2,13-20)17-11-21-18-10-15(8-9-16(17)18)22-12-14-6-4-3-5-7-14/h3-11,21H,12H2,1-2H3 |
Clé InChI |
VFZLVLXVWIRQAY-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C#N)C1=CNC2=C1C=CC(=C2)OCC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



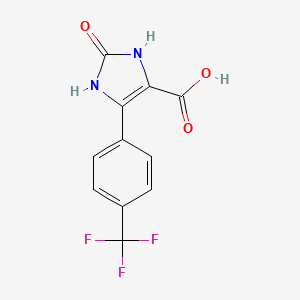
![4-methoxy-6-methyl-7H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/structure/B13809890.png)
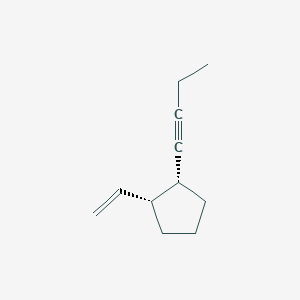

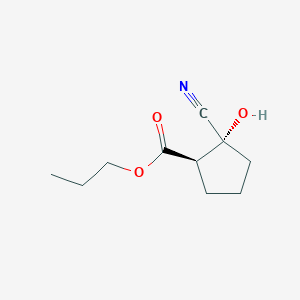
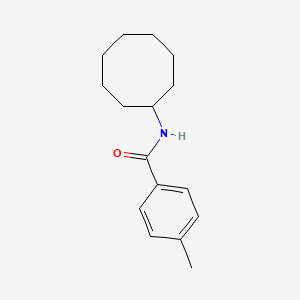
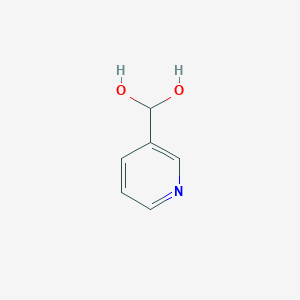
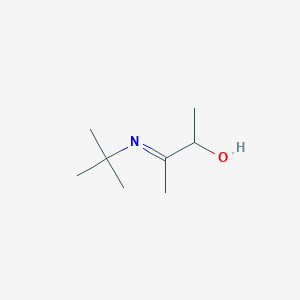
![1-[5-Amino-6-(methylamino)pyridin-2-yl]pyrrolidine-3,4-diol](/img/structure/B13809925.png)
![4-Chloro-3-(3-isopropyl[1,2,4]triazolo[3,4-B][1,3,4]thiadiazol-6-YL)aniline](/img/structure/B13809927.png)
